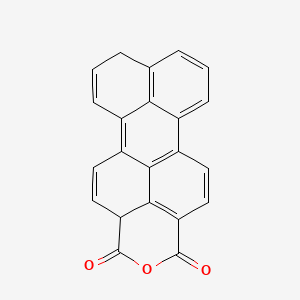
Perylene 3,4-dicarboxylic mono anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perylene 3,4-dicarboxylic mono anhydride: is an organic compound that appears as pale yellow to light orange crystals. It is highly stable and does not easily decompose at room temperature. The compound contains aromatic ring structures, which impart certain optical and electrical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perylene 3,4-dicarboxylic mono anhydride is typically synthesized through the functionalization of perylene dianhydride. One common method involves the hydrolysis of perylene-3,4-dicarboximides using potassium hydroxide in tert-butyl alcohol . Another approach is the condensation of perylene dianhydride with primary amines to form the corresponding imides, which are then hydrolyzed to yield the anhydride .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized organic synthesis techniques. The process typically starts with perylene-3,4:9,10-tetracarboxylic dianhydride, which undergoes functionalization reactions to produce the desired mono anhydride .
Analyse Chemischer Reaktionen
Types of Reactions: Perylene 3,4-dicarboxylic mono anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene diimides.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Perylene diimides.
Reduction: Perylene diacid.
Substitution: Various substituted perylene derivatives.
Wissenschaftliche Forschungsanwendungen
Perylene 3,4-dicarboxylic mono anhydride is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism by which perylene 3,4-dicarboxylic mono anhydride exerts its effects involves its interaction with molecular targets through its aromatic ring structures. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The pathways involved often include electron transfer and energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
- Perylene-3,4:9,10-tetracarboxylic dianhydride
- Perylene diimides
- Perylene diacid
Comparison: Perylene 3,4-dicarboxylic mono anhydride is unique due to its specific functionalization, which imparts distinct optical and electrical properties. Compared to perylene-3,4:9,10-tetracarboxylic dianhydride, it has a more targeted application in the synthesis of dyes and pigments. Perylene diimides, on the other hand, are highly fluorescent and photostable, making them suitable for use in imaging and electronic devices .
Eigenschaften
IUPAC Name |
16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),8,10,12,18(22),19-nonaene-15,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O3/c23-21-16-9-7-14-12-5-1-3-11-4-2-6-13(18(11)12)15-8-10-17(22(24)25-21)20(16)19(14)15/h1-3,5-10,17H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSADPQLVSYQHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C=CC4C5=C(C=CC(=C35)C6=CC=CC1=C26)C(=O)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














